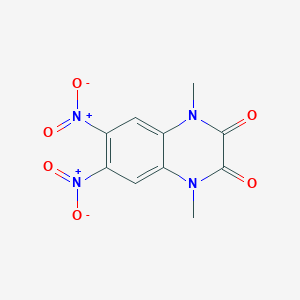
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. DNQX has been shown to inhibit the release of glutamate and other neurotransmitters from presynaptic neurons. DNQX has also been shown to reduce the expression of glutamate receptors and to induce apoptosis in neurons. DNQX has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DNQX in lab experiments is its high potency and selectivity for the ionotropic glutamate receptors. DNQX has been shown to be effective at nanomolar concentrations, making it a useful tool for studying glutamate receptor function. One of the limitations of using DNQX is its non-specific effects on other ion channels and receptors. DNQX has been shown to block other ion channels and receptors at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DNQX. One direction is to investigate the role of glutamate receptors in the pathogenesis of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent glutamate receptor antagonists for therapeutic use in neurodegenerative diseases. Finally, there is a need to investigate the long-term effects of glutamate receptor antagonists on neuronal function and behavior.
Méthodes De Synthèse
DNQX can be synthesized through a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the conversion of 2,3-dichloroquinoxaline to 2,3-diaminoquinoxaline by reduction with sodium borohydride. The second step involves the nitration of 2,3-diaminoquinoxaline with a mixture of nitric acid and sulfuric acid to yield 1,4-diamino-2,3-dinitroquinoxaline. The final step involves the oxidation of 1,4-diamino-2,3-dinitroquinoxaline with potassium permanganate to yield DNQX.
Applications De Recherche Scientifique
DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. DNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DNQX has been used to study the effects of glutamate receptor antagonists on seizure activity and excitotoxicity.
Propriétés
Nom du produit |
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione |
|---|---|
Formule moléculaire |
C10H8N4O6 |
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
1,4-dimethyl-6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-5-3-7(13(17)18)8(14(19)20)4-6(5)12(2)10(16)9(11)15/h3-4H,1-2H3 |
Clé InChI |
XZBDEHJCCUXVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Solubilité |
42 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)